molecular formula C6H10N2 B2427699 3-Aminocyclopentanecarbonitrile CAS No. 1314937-67-1

3-Aminocyclopentanecarbonitrile

Cat. No.: B2427699
CAS No.: 1314937-67-1
M. Wt: 110.16
InChI Key: PKTNSCWXNMMDQK-UHFFFAOYSA-N
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Description

3-Aminocyclopentanecarbonitrile: is an organic compound with the molecular formula C₆H₁₀N₂ It is a derivative of cyclopentane, featuring an amino group and a nitrile group attached to the cyclopentane ring

Scientific Research Applications

Chemistry: 3-Aminocyclopentanecarbonitrile is used as a building block in organic synthesis. It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. It can act as a substrate or inhibitor in enzymatic reactions, providing insights into enzyme function and regulation.

Medicine: This compound has potential applications in medicinal chemistry. It can be used to develop new drugs targeting specific biological pathways. Its derivatives may exhibit pharmacological activities, making it a valuable scaffold for drug discovery.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure allows for the development of novel materials with specific properties.

Safety and Hazards

Specific safety and hazard information for 3-Aminocyclopentanecarbonitrile is not available in the search results. For detailed safety data, it is recommended to refer to the compound’s Material Safety Data Sheet (MSDS) or similar resources .

Future Directions

The future directions or applications of 3-Aminocyclopentanecarbonitrile are not specified in the search results. The potential uses of a compound often depend on its properties and the current state of research in the field .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Amination of Cyclopentanecarbonitrile: One common method involves the amination of cyclopentanecarbonitrile using ammonia or an amine source under suitable conditions

    Hydrocyanation of Cyclopentene: Another method involves the hydrocyanation of cyclopentene followed by amination. This process involves the addition of hydrogen cyanide to cyclopentene to form cyclopentanecarbonitrile, which is then aminated to yield 3-aminocyclopentanecarbonitrile.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-Aminocyclopentanecarbonitrile can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: The nitrile group in this compound can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups. This can be achieved using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed:

    Oxidation: Oxidized derivatives such as cyclopentanone derivatives.

    Reduction: Amines and other reduced forms.

    Substitution: Various substituted cyclopentane derivatives.

Mechanism of Action

The mechanism of action of 3-aminocyclopentanecarbonitrile depends on its specific application. In enzymatic reactions, it may act as a substrate or inhibitor, interacting with the active site of the enzyme and affecting its activity. In medicinal applications, its derivatives may interact with molecular targets such as receptors or enzymes, modulating their function and leading to therapeutic effects.

Comparison with Similar Compounds

    Cyclopentanecarbonitrile: Lacks the amino group, making it less versatile in certain reactions.

    3-Aminocyclopentanol: Contains a hydroxyl group instead of a nitrile group, leading to different reactivity and applications.

    3-Aminocyclopentanone:

Uniqueness: 3-Aminocyclopentanecarbonitrile is unique due to the presence of both an amino group and a nitrile group on the cyclopentane ring. This combination of functional groups provides a versatile platform for various chemical transformations and applications, making it a valuable compound in research and industry.

Properties

IUPAC Name

3-aminocyclopentane-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2/c7-4-5-1-2-6(8)3-5/h5-6H,1-3,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKTNSCWXNMMDQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

110.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1314937-67-1
Record name 3-aminocyclopentane-1-carbonitrile
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